(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

Vue d'ensemble

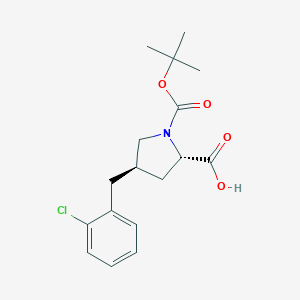

Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound often used in organic synthesis and medicinal chemistry. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a 2-chlorobenzyl group, and a carboxylic acid functional group. This compound is valuable due to its stereochemistry and functional groups, which make it a versatile intermediate in the synthesis of various biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-proline, 2-chlorobenzyl bromide, and tert-butyl chloroformate.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid involves similar steps but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is utilized in several research areas:

Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in asymmetric synthesis.

Biology: Used in the study of enzyme mechanisms and as a building block for peptide synthesis.

Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The compound’s mechanism of action depends on its application. In medicinal chemistry, it often acts as a precursor or intermediate in the synthesis of active pharmaceutical ingredients. Its stereochemistry and functional groups allow it to interact with specific molecular targets, such as enzymes, through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds where the chlorine atom can participate in further chemical transformations or influence the biological activity of the final product.

Activité Biologique

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-(R)-γ-(2-chlorobenzyl)-L-proline, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and applications in drug development.

- Molecular Formula : C17H22ClNO4

- Molecular Weight : 339.81 g/mol

- CAS Number : 959581-51-2

- Melting Point : 107-109 °C

- Boiling Point : 472.4 °C (predicted)

- Density : 1.261 g/cm³ (predicted)

- pKa : 3.95 (predicted) .

1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the most significant biological activities of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones like GLP-1, which are crucial for glucose metabolism and insulin secretion. Inhibition of DPP-IV can enhance insulin release and improve glucose tolerance, making this compound a candidate for antidiabetic therapies.

In a study, the compound was synthesized as part of a series of pyrrolidine derivatives aimed at developing potent DPP-IV inhibitors. It demonstrated reversible and nanomolar inhibition of DPP-IV, highlighting its potential therapeutic application in type II diabetes management .

2. Synthesis and Structural Role

The synthesis of this compound involves several steps, including the use of L-proline as a starting material. The incorporation of the tert-butoxycarbonyl (Boc) group is critical for controlling the selectivity during synthesis and enhancing the stability of the compound .

Case Study 1: Antidiabetic Potential

A recent study focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited significant DPP-IV inhibitory activity, leading to improved glycemic control in diabetic models. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Structural Analogues

Research into structural analogues has shown that modifications to the chlorobenzyl moiety can influence the pharmacological profile of pyrrolidine derivatives. Variants with different halogen substitutions were tested for their DPP-IV inhibitory effects, revealing that certain substitutions could enhance potency while maintaining selectivity .

Comparative Analysis

| Compound Name | DPP-IV Inhibition IC50 | Melting Point | Synthesis Method |

|---|---|---|---|

| This compound | Nanomolar range | 107-109 °C | L-Proline Derivative |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Moderate | Not specified | N-acylation |

| Boc-L-Proline | Low | 120 °C | Direct acylation |

Propriétés

IUPAC Name |

(2S,4R)-4-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXTXGGTGJQIBX-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376004 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(2-chlorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959581-51-2 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(2-chlorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.